Tridodecyl 2-hydroxypropane-1,2,3-tricarboxylate
Description
Nomenclature and Chemical Classification
Tridodecyl 2-hydroxypropane-1,2,3-tricarboxylate, systematically named according to IUPAC conventions, is an ester derived from citric acid. Its structure consists of a central citric acid core (2-hydroxypropane-1,2,3-tricarboxylic acid) esterified with three dodecyl (C12) alkyl chains. Common synonyms include trilauryl citrate and tridodecyl citrate , reflecting its three lauryl alcohol-derived ester groups.
Key identifiers :
Chemically classified as a triester of citric acid , it belongs to the broader family of alkyl citrates, characterized by esterification of citric acid’s three carboxyl groups with aliphatic alcohols. Its classification under the Harmonized System (HS) code 2918.15.0000 designates it as a citrate ester derivative.
Historical Development of Citrate Esters
The synthesis of citrate esters traces to early 20th-century advancements in organic chemistry. Citric acid, first isolated in 1784, became industrially significant by the 1890s through fermentation processes. Early esters like triethyl citrate (developed in the 1930s) prioritized short-chain alcohols for plasticizer applications.
Long-chain esters such as tridodecyl citrate emerged later, driven by demand for hydrophobic materials in coatings and lubricants. A pivotal 1934 patent (U.S. Patent 2,122,716) documented methods for synthesizing long-chain citrate esters, including tridodecyl derivatives, using acid-catalyzed esterification. By the mid-20th century, innovations in fatty alcohol production enabled scalable synthesis of C12–C18 alkyl citrates, positioning tridodecyl citrate as a model for high-molecular-weight esters.
Position within the Alkyl Citrate Family
Tridodecyl citrate occupies a distinct niche within the alkyl citrate spectrum, differentiated by its C12 alkyl chains and high molecular weight (697.08 g/mol). Comparative analysis with related esters reveals structural and functional trends:
| Property | Tridodecyl Citrate | Triethyl Citrate | Trioctyldodecyl Citrate |
|---|---|---|---|
| Alkyl Chain Length | C12 | C2 | C20 (branched) |
| Molecular Formula | C₄₂H₈₀O₇ | C₁₂H₂₀O₇ | C₆₆H₁₂₈O₇ |
| Physical State | Solid | Liquid | Liquid |
| Hydrophobicity | High | Low | Very High |
This ester’s extended alkyl chains enhance lipid solubility, making it suitable for non-aqueous systems. In contrast, shorter-chain analogs (e.g., triethyl citrate) exhibit higher polarity and water miscibility.
Structure-Based Taxonomic Classification
The taxonomic classification of tridodecyl citrate hinges on its core structure and substituent topology :
- Citric Acid Backbone : The molecule retains citric acid’s 2-hydroxypropane-1,2,3-tricarboxylate skeleton, with a hydroxyl group at the central carbon.
- Esterification Pattern : All three carboxyl groups are esterified with dodecyl alcohols, yielding a fully substituted triester.
- Alkyl Chain Architecture : Linear C12 chains confer symmetry and crystallinity, contrasting with branched analogs like trioctyldodecyl citrate.
Structurally, it belongs to the non-acetylated alkyl citrate subclass, distinct from acetylated derivatives (e.g., acetyl triethyl citrate) that feature additional ester modifications. This classification aligns with its synthesis via direct esterification rather than post-synthetic acetylation.
Properties
IUPAC Name |
tridodecyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80O7/c1-4-7-10-13-16-19-22-25-28-31-34-47-39(43)37-42(46,41(45)49-36-33-30-27-24-21-18-15-12-9-6-3)38-40(44)48-35-32-29-26-23-20-17-14-11-8-5-2/h46H,4-38H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYERRXOXXRNFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983887 | |
| Record name | Tridodecyl 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65277-53-4 | |
| Record name | 1,2,3-Tridodecyl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65277-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citric acid, tridodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridodecyl 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridodecyl 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRILAURYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW111W8S5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Tridodecyl 2-hydroxypropane-1,2,3-tricarboxylate (TDHT) is a synthetic compound derived from the esterification of 2-hydroxy-1,2,3-propanetricarboxylic acid (commonly known as citric acid) with dodecanol. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics.
- Molecular Formula : C42H80O7
- Molecular Weight : 704.10 g/mol
- CAS Number : 7147-34-4
- Solubility : Low solubility in water, indicating potential use in lipid-based formulations.
- Chelating Agent : TDHT exhibits chelating properties that can bind metal ions, which may play a role in reducing oxidative stress and enhancing bioavailability of active compounds in formulations .
- pH Regulation : As a derivative of citric acid, TDHT can act as an acidulant to control pH levels in various formulations. This is particularly useful in food preservation and cosmetic applications where pH stability is crucial .
- Antimicrobial Properties : Preliminary studies suggest that TDHT may possess antimicrobial activity, making it a candidate for use in personal care products to inhibit microbial growth .
Study on Antimicrobial Efficacy
A study investigated the antimicrobial properties of TDHT against common pathogens. Results indicated that TDHT showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a preservative in cosmetic formulations.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Application in Polyurethane Foams
Research on the incorporation of TDHT into polyurethane foams revealed that it enhances mechanical properties without compromising density. The compressive strength improved significantly with the addition of TDHT compared to traditional formulations.
| Property | Control Foam | Foam with TDHT |
|---|---|---|
| Compressive Strength (kPa) | 150 | 180 |
| Density (kg/m³) | 30 | 30 |
Safety and Toxicity
Toxicological assessments indicate that TDHT is generally safe for use in cosmetic and pharmaceutical applications at recommended concentrations. However, further studies are necessary to fully elucidate its safety profile.
Applications
- Cosmetics : Due to its emulsifying and stabilizing properties, TDHT is used in creams and lotions.
- Food Industry : Acts as a preservative and acidity regulator.
- Pharmaceuticals : Potential use as a drug delivery enhancer due to its chelating properties.
Scientific Research Applications
Pharmaceutical Applications
TDHT is utilized in pharmaceutical formulations due to its properties as a stabilizing agent and emulsifier. It has been investigated for its role in enhancing drug solubility and bioavailability.
- Case Study : A study demonstrated that TDHT can improve the solubility of poorly soluble drugs, thus enhancing their therapeutic efficacy. The formulation showed a significant increase in the dissolution rate compared to traditional formulations.
Food Industry
In the food sector, TDHT serves as an acidulant and preservative, similar to citric acid. Its ability to chelate metal ions makes it effective in preventing spoilage and extending shelf life.
- Case Study : Research indicated that TDHT can be used effectively in canned foods to inhibit microbial growth, thereby ensuring food safety and quality over extended periods.
Materials Science
TDHT is explored as a component in biodegradable polymers and as a complexing agent in metal treatments. Its chemical structure allows it to interact favorably with various substrates.
- Data Table: Applications of TDHT in Materials Science
| Application Area | Description | Benefits |
|---|---|---|
| Biodegradable Polymers | Used as a monomer for creating functional polymers | Eco-friendly alternatives |
| Metal Treatment | Acts as a complexing agent in metal ion stabilization | Enhances material durability |
Analytical Chemistry
TDHT is utilized in analytical chemistry for separation processes using high-performance liquid chromatography (HPLC). Its unique properties allow for effective separation of compounds.
- Case Study : A method was developed using TDHT on a Newcrom R1 HPLC column, demonstrating its effectiveness in isolating impurities from complex mixtures. The mobile phase consisted of acetonitrile and water with phosphoric acid, optimizing separation efficiency.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name (IUPAC) | CAS No | Molecular Formula | Functional Group | Primary Function | Applications |
|---|---|---|---|---|---|
| Tridodecyl 2-hydroxypropane-1,2,3-tricarboxylate | 65277-53-4 | C₄₂H₈₀O₇ | Citrate ester | Emollient | Cosmetics, skincare |
| Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate | 7775-50-0 | C₆₀H₁₁₆O₇ | Citrate ester (C18) | Plasticizer | Polymers, food packaging |
| Tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate (THT) | N/A | C₁₅H₂₄O₁₂ | Citrate ester (polyol) | Foam stabilizer | Rigid PUR-PIR foams |
| Trisodium 2-hydroxypropane-1,2,3-tricarboxylate | 68-04-2 | C₆H₅Na₃O₇ | Ionic citrate salt | Chelating agent, buffer | Food, pharmaceuticals |
Key Findings :
- Chain Length Impact : Trioctadecyl citrate (C18) exhibits higher hydrophobicity than tridodecyl citrate (C12), enhancing its efficacy as a plasticizer in polymers but reducing solubility in polar solvents .
- Functional Group Variation: THT, synthesized from citric acid and diethylene glycol, introduces hydroxyl-rich polyol chains, improving compatibility with polyurethane foams. Its acid number (≤2 mg KOH/g) and solubility in polar solvents like ethanol distinguish it from alkyl citrate esters .
- Ionic vs. Nonionic: Trisodium citrate’s ionic nature enables water solubility and chelation properties, contrasting with the lipid-soluble tridodecyl citrate. This dictates divergent applications (e.g., food preservation vs. cosmetic emolliency) .
Table 2: Physicochemical and Application-Based Comparison
Research Insights :
- Thermal Stability : Tridodecyl citrate’s lower melting point (~45–50°C) limits its use in high-temperature processes, whereas trioctadecyl citrate’s higher melting point (~60–65°C) suits polymer applications .
- Acid Number : THT’s low acid number (≤2 mg KOH/g) minimizes catalytic interference in polyurethane foam reactions, a critical factor absent in alkyl citrate esters .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for tridodecyl 2-hydroxypropane-1,2,3-tricarboxylate?
- Methodological Answer : The esterification of citric acid with dodecanol (lauryl alcohol) under acidic catalysis is a common approach. Reaction conditions (e.g., molar ratios, temperature, and catalyst type) must be optimized to achieve high yields. For example, triethylamine is often used to neutralize byproducts and improve reaction efficiency, as seen in analogous syntheses of phosphazene derivatives . Post-synthesis purification involves column chromatography or vacuum distillation to isolate the esterified product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Used to determine purity and identify volatile byproducts. Reference retention indices and fragmentation patterns from NIST databases can validate structural assignments .
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming esterification success, with characteristic shifts for dodecyl chains (δ 0.8–1.5 ppm) and carboxylate groups (δ 170–180 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1740 cm confirm ester C=O stretching, while hydroxyl groups (if present) appear at ~3450 cm.
Q. What are the key physicochemical properties relevant to its application in polymer science?
- Data from Evidence :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 697.08 g/mol | |
| Solubility | Insoluble in water; soluble in THF | |
| Thermal Stability | Decomposes above 300°C (analogous to holmium citrate) |
- Methodological Note : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended for assessing thermal behavior in polymer matrices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data during formulation of polymer foams?
- Methodological Answer : Contradictions in solubility (e.g., partial miscibility in polar solvents) may arise from variations in esterification efficiency or residual hydroxyl groups. Techniques include:
- HPLC-MS : To quantify unreacted citric acid or mono/di-esters.
- Dynamic Light Scattering (DLS) : To assess colloidal stability in solvent mixtures.
- Reference : Comparative studies with tris(hydroxydietylene) derivatives highlight the impact of alkyl chain length on solubility .
Q. What experimental design considerations are critical for ensuring reproducibility in scaled-up synthesis?
- Methodological Answer :
- Catalyst Optimization : Acidic vs. enzymatic catalysts (e.g., lipases) affect reaction kinetics and byproduct profiles.
- Purification Protocols : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential for removing unreacted dodecanol.
- Quality Control : Use thin-layer chromatography (TLC) with iodine staining to monitor reaction progress, as demonstrated in phosphazene syntheses .
Q. How does this compound compare to other citrate esters (e.g., tributyl or triethyl) in plasticizer efficacy?
- Data from Evidence :
| Ester Type | Alkyl Chain Length | Application Domain | Key Limitation |
|---|---|---|---|
| Tridodecyl | C12 | Polymer foams, cosmetics | High viscosity |
| Tributyl (C4) | C4 | PVC plasticizers | Volatility |
| Triethyl (C2) | C2 | Pharmaceutical coatings | Hydrolysis sensitivity |
- Methodological Note : Tributyl citrate’s volatility data (NIST) and tridodecyl’s thermal stability (Table 2 in ) should be compared using Arrhenius plots to predict long-term performance .
Q. What in vitro toxicological assays are appropriate for preliminary safety assessment?
- Methodological Answer :
- Ames Test : Use Salmonella typhimurium strains (TA100, TA98) with/without metabolic activation to assess mutagenicity, as done for diammonium citrate derivatives .
- Cytotoxicity Assays : MTT or LDH assays on human dermal fibroblasts, given its use in cosmetics .
- Reference : OECD TG 471 and 473 guidelines provide standardized protocols for genotoxicity testing .
Contradictions and Open Research Challenges
- Data Contradiction : reports no genotoxicity for diammonium citrate, but manganese citrate derivatives show undefined hazards . Researchers must clarify whether alkyl chain length impacts toxicity profiles.
- Knowledge Gap : Limited X-ray crystallography data for tridodecyl citrate hinders molecular modeling. Collaborative efforts to resolve crystal structures (as in phosphazene studies ) are needed.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
